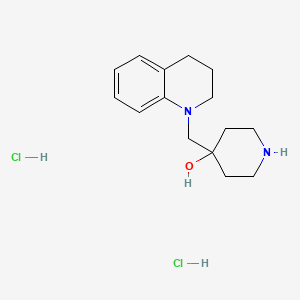

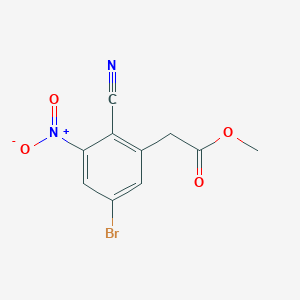

![molecular formula C8H7ClF3N3O B1460705 (S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one CAS No. 1260585-11-2](/img/structure/B1460705.png)

(S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one

Overview

Description

The compound contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . Trifluoromethyl groups are common in pharmaceutical and agrochemical compounds .

Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This could influence the overall molecular structure and properties of the compound.

Chemical Reactions Analysis

Trifluoromethylation, the process of introducing a trifluoromethyl group into a molecule, can be achieved by various methods . One such method is photoredox catalysis, a process that involves the generation of the trifluoromethyl radical .

Scientific Research Applications

Anti-Fibrosis Activity

In the field of medicinal chemistry, pyrimidine derivatives are known for their wide range of pharmacological activities. Recent studies have synthesized novel pyrimidine derivatives to evaluate their anti-fibrotic activities . These compounds have shown promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture mediums, indicating potential applications in developing new anti-fibrotic drugs.

Antiviral Research

The pyrimidine core is a common feature in many antiviral agents. Research into pyrimidine derivatives has revealed their potential in combating viral infections. By modifying the pyrimidine structure, scientists can develop new compounds that may inhibit the replication of various viruses, contributing to the field of antiviral drug development .

Anticancer Properties

Pyrimidine derivatives have also been investigated for their anticancer properties. These compounds can interfere with the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. The versatility of the pyrimidine ring allows for the creation of numerous derivatives that could be tailored to target specific types of cancer .

Antioxidant Effects

The antioxidant properties of pyrimidine derivatives make them valuable in the study of oxidative stress-related diseases. These compounds can scavenge free radicals and protect cells from oxidative damage, which is a contributing factor in many chronic diseases .

Antimicrobial Applications

Pyrimidine derivatives have been shown to possess antimicrobial activity against a range of pathogens. Their mechanism of action often involves interfering with the synthesis of nucleic acids or proteins essential for microbial survival. This makes them potential candidates for the development of new antibiotics .

Mechanism of Action

Mode of Action

(S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one interacts with its targets by inhibiting the electron transport in the mitochondrial complex I . This inhibition disrupts the normal flow of electrons within the cells, leading to a decrease in the production of ATP, the primary energy source for cells . This energy disruption can lead to cell death, particularly in rapidly dividing cells such as those found in fungi .

Biochemical Pathways

The affected biochemical pathway is the electron transport chain, specifically at the level of mitochondrial complex I . The inhibition of this complex disrupts the normal flow of electrons, leading to a decrease in the proton gradient across the mitochondrial membrane . This decrease in the proton gradient disrupts the production of ATP, leading to energy depletion and cell death .

Pharmacokinetics

The trifluoromethyl group may enhance its lipophilicity, potentially improving its ability to cross biological membranes and reach its target sites

Result of Action

The result of the action of (S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one is the disruption of energy production within the cell, leading to cell death . This makes it an effective fungicide, as it can kill the fungal cells by disrupting their energy supply .

Action Environment

The action of (S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, temperature and humidity can influence the stability and efficacy of the compound

properties

IUPAC Name |

(8S)-2-chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N3O/c9-5-3-6(16)15-2-1-4(8(10,11)12)13-7(15)14-5/h3-4H,1-2H2,(H,13,14)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPPUVAQWCTKNO-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C=C(N=C2NC1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=O)C=C(N=C2N[C@@H]1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide](/img/structure/B1460623.png)

![3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B1460633.png)

![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal](/img/structure/B1460638.png)

![N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methylsulfonyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B1460639.png)

![[5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid](/img/structure/B1460644.png)

![5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1460645.png)